

spectroscopic properties of chloromethane for analysis

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Compound Name: Chloromethane

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An In-depth Technical Guide to the Spectroscopic Properties of **Chloromethane** for Analysis

Introduction

Chloromethane (CH_3Cl), also known as methyl chloride, is a vital chemical intermediate and a compound of significant interest in atmospheric chemistry and astrophysics. Its simple, well-defined structure makes it an excellent model for demonstrating fundamental principles of molecular spectroscopy. This guide provides a comprehensive overview of the spectroscopic properties of **chloromethane**, offering researchers, scientists, and drug development professionals a detailed reference for its analysis. The document covers infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presenting quantitative data, detailed experimental protocols, and logical workflows for its characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both IR and Raman spectroscopy provide information about the molecular structure and functional groups, but they are governed by different selection rules. For **chloromethane**, which belongs to the C_{3v} point group, all vibrational modes are active in both IR and Raman spectroscopy.^[1]

Data Presentation: Vibrational Modes

The fundamental vibrational frequencies for **chloromethane** are summarized below. Data is compiled from the NIST Chemistry WebBook and other sources.^{[2][3]}

| Vibrational Mode | Symmetry | Approximate Description | Infrared (Gas, cm^{-1})[2] | Raman (Liquid, cm^{-1})[2] |
|------------------|----------|--------------------------------------|--------------------------------------|--------------------------------------|
| ν_3 | a_1 | C-Cl Stretch | 732.1 (Strong) | 709 (Very Strong, polarized) |
| ν_6 | e | CH_3 Rock | 1017.3 (Medium) | 1016 (Weak, depolarized) |
| ν_2 | a_1 | CH_3 Symmetric Deformation | 1354.9 (Strong) | 1370 (Very Weak, polarized) |
| ν_5 | e | CH_3 Asymmetric Deformation | 1452.1 (Medium) | 1446 (Weak, depolarized) |
| ν_1 | a_1 | CH_3 Symmetric Stretch | 2967.78 & 2879.28 (Medium) | 2955 (Very Strong, polarized) |
| ν_4 | e | CH_3 Asymmetric Stretch | 3039.31 (Strong) | 3036 (Medium, depolarized) |

Note: The CH_3 symmetric stretch in the IR spectrum is split due to Fermi resonance with an overtone of the CH_3 deformation mode.

Experimental Protocols

Infrared (FT-IR) Spectroscopy of Gaseous **Chloromethane**:

- **Sample Preparation:** No specific preparation is required for the gaseous sample, which is typically handled in a lecture bottle or cylinder.

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell is used. The gas cell is typically a 10 cm path length cylinder with windows transparent to IR radiation (e.g., KBr or NaCl).
- Data Acquisition: a. A background spectrum of the evacuated (or nitrogen-filled) gas cell is recorded to account for atmospheric H₂O, CO₂, and any signals from the cell itself. b. The gas cell is filled with **chloromethane** gas to a specific pressure (e.g., 1-10 mbar).^[4] c. The sample spectrum is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. d. For high-resolution studies, a synchrotron radiation source may be coupled with the spectrometer to achieve higher signal-to-noise ratios.^[4]^[5]

Raman Spectroscopy of Liquid **Chloromethane**:

- Sample Preparation: Gaseous **chloromethane** is condensed into a liquid in a suitable sample holder, such as a glass vial or capillary tube, at a temperature below its boiling point (-24.2 °C).
- Instrumentation: A Raman spectrometer consisting of a monochromatic laser source (e.g., frequency-doubled Nd:YAG at 532 nm), sample illumination optics, collection optics, a spectrograph, and a sensitive detector (e.g., a CCD camera) is used.^[6]^[7]
- Data Acquisition: a. The sample vial is placed in the sample holder. b. The laser beam is focused onto the liquid sample. c. The scattered light is collected, typically in a backscattering geometry (180°).^[7] d. A polarizer may be used to analyze the polarization of the scattered light to help assign symmetric and asymmetric vibrational modes. e. The collected light is passed through the spectrograph, which disperses it onto the CCD detector to generate the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and dynamics of nuclei with non-zero spin, such as ¹H and ¹³C.

Data Presentation: NMR Chemical Shifts and Coupling Constants

The following table summarizes the key NMR parameters for **chloromethane**.

| Parameter | ^1H NMR | ^{13}C NMR |
|-----------------------------|--|--|
| Chemical Shift (δ) | 3.05 ppm (in CCl_4)[8] | 28.7 ppm (in CDCl_3)[9] |
| Multiplicity | Singlet | Quartet (coupled) / Singlet (decoupled) |
| Coupling Constant | $^1J(^{13}\text{C}-^1\text{H}) = 150 \text{ Hz}$ [8] | $^1J(^{13}\text{C}-^1\text{H}) = 147 \text{ Hz}$ [9] |

Note: Chemical shifts can vary slightly depending on the solvent and temperature.[10] The presence of chlorine isotopes (^{35}Cl and ^{37}Cl) can induce very small, often unresolved, isotope shifts in high-resolution spectra.[10][11]

Experimental Protocols

^1H and ^{13}C NMR Spectroscopy:

- **Sample Preparation:** A sample of **chloromethane** (condensed liquid or gas bubbled through the solvent) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3 ; or carbon tetrachloride, CCl_4 for ^1H NMR) within an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0 \text{ ppm}$).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) with a suitable probe for ^1H and ^{13}C detection.
- **Data Acquisition for ^1H NMR:** a. The NMR tube is placed in the spectrometer's magnet. b. The magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to optimize its homogeneity. c. A standard one-pulse experiment is performed. A short radiofrequency (RF) pulse excites the protons, and the resulting Free Induction Decay (FID) signal is recorded. d. The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

- Data Acquisition for ^{13}C NMR: a. The spectrometer is tuned to the ^{13}C frequency. b. A standard ^{13}C experiment is typically run with broadband proton decoupling to collapse the ^{13}C - ^1H coupling, resulting in a single sharp peak for the **chloromethane** carbon. This also provides a signal enhancement via the Nuclear Overhauser Effect (NOE).^[12] c. Due to the low natural abundance of ^{13}C (~1.1%), multiple scans (from hundreds to thousands) are acquired and averaged to achieve an adequate signal-to-noise ratio.^[12] d. The resulting FID is processed similarly to the ^1H spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For **chloromethane**, it provides the molecular weight and crucial information about its elemental composition through its distinct isotopic pattern.

Data Presentation: Mass-to-Charge Ratios and Intensities

The electron ionization mass spectrum of **chloromethane** is characterized by the following key signals.

| m/z | Ion Formula | Identity | Relative Intensity (%) |
|-------|---------------------------------|--|------------------------|
| 50 | $[\text{CH}_3^{35}\text{Cl}]^+$ | Molecular Ion (M^+) | 100 (Base Peak) |
| 52 | $[\text{CH}_3^{37}\text{Cl}]^+$ | Molecular Ion Isotope ($\text{M}+2$) | ~33 |
| 15 | $[\text{CH}_3]^+$ | Fragment Ion | Variable, significant |

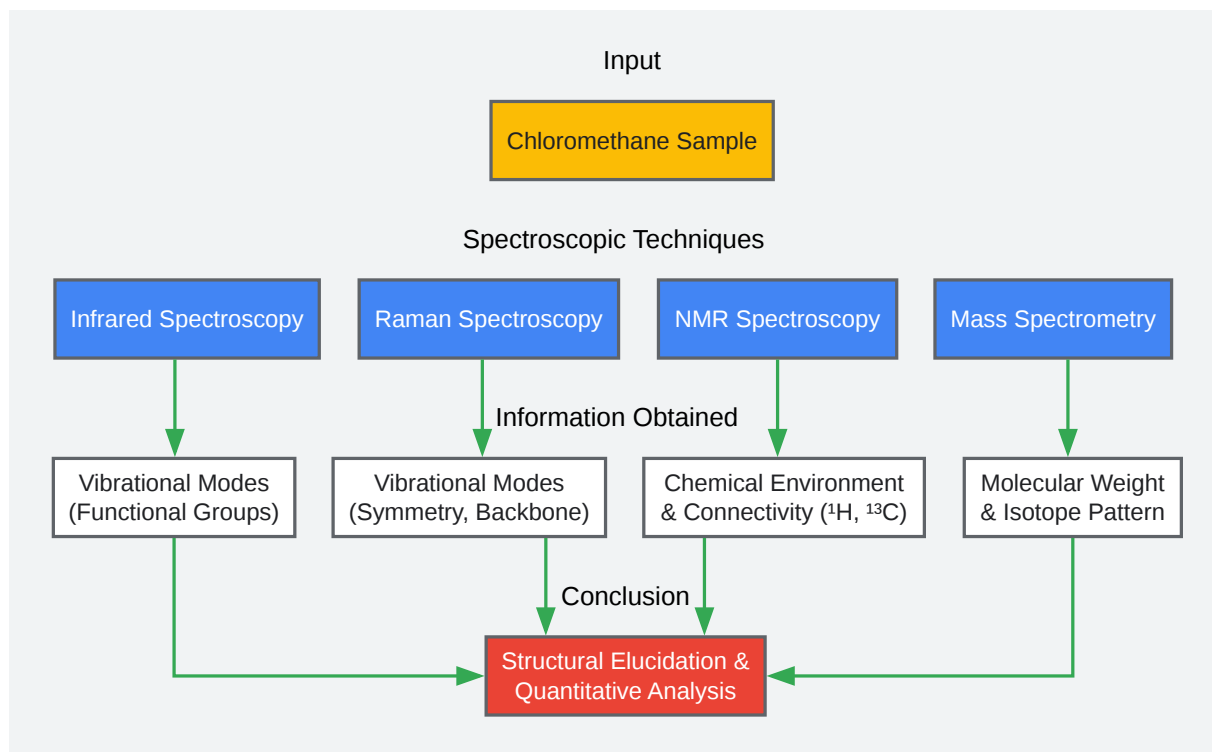
The characteristic ~3:1 intensity ratio of the M^+ to $\text{M}+2$ peaks is a definitive signature for the presence of a single chlorine atom, reflecting the natural abundance of the ^{35}Cl (~75.7%) and ^{37}Cl (~24.3%) isotopes.^{[13][14][15]}

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** **Chloromethane** gas is introduced from a cylinder through a leak valve into the high-vacuum source chamber of the mass spectrometer.
- **Ionization:** In the source, the gas molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation, $[\text{CH}_3\text{Cl}]^{+\bullet}$).
- **Fragmentation:** The excess energy imparted during ionization causes some of the molecular ions to break apart into smaller, charged fragment ions and neutral radicals.
- **Mass Analysis:** The positively charged ions (molecular and fragment) are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum.

Visualization of Analytical Workflows

To effectively utilize these techniques, a logical workflow is essential. The following diagrams illustrate the overall analytical process and a key fragmentation pathway.



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Caption: A logical workflow for the comprehensive spectroscopic analysis of **chloromethane**.

Caption: Primary fragmentation pathway of **chloromethane** in Electron Ionization Mass Spectrometry.

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